

# Cinatrin A from *Circinotrichum falcatisporum*: A Technical Guide for Scientific Professionals

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## Compound of Interest

Compound Name: *Cinatrin A*

Cat. No.: B15579327

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## An In-depth Review of the Phospholipase A2 Inhibitor from Its Fungal Source

This technical guide provides a comprehensive overview of **Cinatrin A**, a novel spiro-γ-dilactone natural product, and its producing organism, the filamentous fungus *Circinotrichum falcatisporum*. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's biological activity, chemical properties, and the methodologies for its production and isolation.

## Executive Summary

**Cinatrin A** is a member of a family of related compounds, including Cinatrin B, C1, C2, and C3, isolated from the fermentation broth of *Circinotrichum falcatisporum* RF-641.[1][2] These compounds have garnered scientific interest due to their inhibitory activity against phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade.[2] **Cinatrin A**'s unique spiro-γ-dilactone structure presents a novel scaffold for the development of new anti-inflammatory agents.[3] This guide consolidates the available technical data on **Cinatrin A**, from the cultivation of the source organism to the compound's mechanism of action.

## The Producing Organism: *Circinotrichum falcatisporum*

*Circinotrichum falcatisporum* is a filamentous fungus first identified as the producer of the Cinatrin family of compounds.[1] The specific strain responsible for Cinatrin production is

designated RF-641.[1]

**2.1 Taxonomy and Morphology** The strain RF-641 was identified as *Circinotrichum falcatisporum* Pirozynski based on its distinct morphological characteristics.[1] When cultivated, it forms dark brown to black, hairy colonies.[1][3] Key microscopic features include:[1]

- **Setae:** Numerous, simple, erect, and thick-walled, with a characteristic circinate or spirally twisted apex.
- **Sporogenous cells:** Arise laterally on the superficial hyphae and are obclavate to lageniform.
- **Conidia:** Falcate with acute ends, measuring 18.5 - 20.0 x 1.7 µm.

The strain was deposited under the Budapest Treaty with the accession number FERM BP-2752.[1]

## Chemical and Physical Properties of Cinatrin A

**Cinatrin A** is a complex natural product featuring a distinctive spiro-γ-dilactone core.[3] This structure is derived from 1,2,3,5-tetrahydroxypentadecane-1,2,3-tricarboxylic acid.[3]

Property	Data	Reference
Molecular Formula	C <sub>18</sub> H <sub>26</sub> O <sub>8</sub>	[1]
Molecular Weight	370.39 g/mol	[1]
Appearance	Colorless, amorphous powder	[1]
Structure	Spiro-γ-dilactone with a dec-9-enyl side chain	[3]
CAS Number	136266-33-6	

## Biological Activity and Mechanism of Action

The primary biological activity of **Cinatrin A** and its congeners is the inhibition of phospholipase A2 (PLA2).[2][4] PLA2 enzymes are critical mediators of inflammation as they hydrolyze phospholipids in cell membranes to release arachidonic acid. This arachidonic acid is then

metabolized by downstream enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) to produce pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.

By inhibiting PLA2, **Cinatrin A** effectively blocks the initial step of this inflammatory cascade, preventing the production of these potent signaling molecules. The inhibitory action of the Cinatrin family has been demonstrated against PLA2 purified from rat platelets.[\[2\]](#)

#### 4.1 Quantitative Inhibitory Data

The following table summarizes the 50% inhibitory concentrations (IC<sub>50</sub>) of **Cinatrin A** and related compounds against rat platelet PLA2.

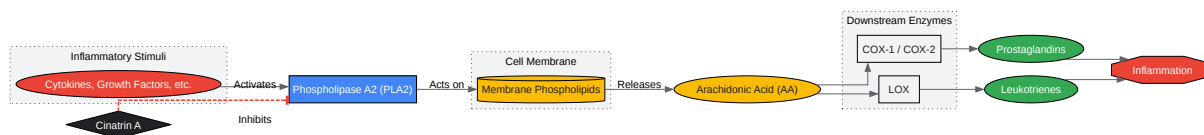
Compound	IC <sub>50</sub> (μg/mL)	IC <sub>50</sub> (μM) <sup>1</sup>
Cinatrin A	117	~315.8
Cinatrin B	14.9	~41.7
Cinatrin C1	104	~287.6
Cinatrin C2	>200	>553.0
Cinatrin C3	26.8	~70.0

<sup>1</sup>Calculated based on molecular weights.[\[1\]](#)[\[2\]](#)

Cinatrin C3 was identified as the most potent of the series, exhibiting noncompetitive inhibition with a K<sub>i</sub> value of 36 μM.[\[2\]](#) The inhibition by Cinatrin C3 was found to be independent of Ca<sup>2+</sup> and substrate concentration, suggesting a direct interaction with the enzyme.[\[2\]](#)

#### 4.2 Phospholipase A2 (PLA2) Signaling Pathway

The diagram below illustrates the central role of PLA2 in the inflammatory signaling cascade and the point of inhibition by **Cinatrin A**.



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Mechanism of Action of **Cinatrin A**.

## Experimental Protocols

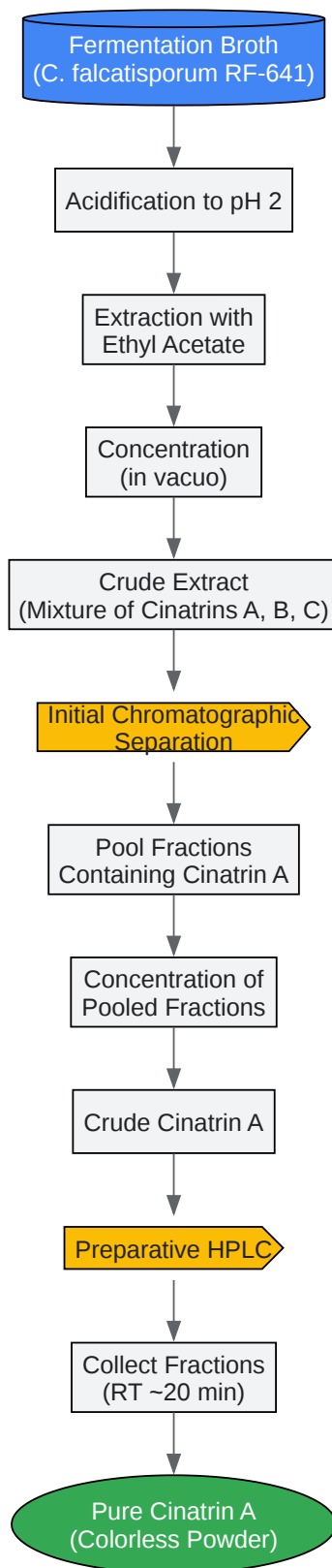
The following sections detail the methodologies for the production, isolation, and purification of **Cinatrin A** from *Circinotrichum falcatisporum* RF-641, based on available patent literature.<sup>[1]</sup>

### 5.1 Fermentation of *C. falcatisporum* RF-641

- Method: Aerobic fermentation.
- Temperature: 25 - 30°C.
- Culture Medium: While the exact formulation is proprietary, the medium is composed of standard carbon and nitrogen sources.
  - Carbon Sources: Glucose, starch, dextrin, glycerin, molasses, organic acids.
  - Nitrogen Sources: Soy flour, corn-steep liquor, meat extract, yeast extract, cottonseed flour, peptone, wheat germ, ammonium sulfate, ammonium nitrate.
  - Mineral Salts: Calcium carbonate and various sulfates and chlorides of magnesium, copper, zinc, sodium, potassium, manganese, and cobalt may be added as needed.

### 5.2 Isolation and Purification of **Cinatrin A**

The process involves extraction of the whole fermentation broth followed by multi-step chromatographic purification.



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### Workflow for **Cinatrín A** Isolation.

#### 5.2.1 Extraction Protocol

- Adjust the pH of the whole fermentation broth to approximately 2.0.
- Extract the acidified broth with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.
- Separate the organic layer.
- Concentrate the organic extract under reduced pressure to yield a crude, oily residue containing the mixture of Cinatrinins.

#### 5.2.2 Chromatographic Purification

- The crude extract is subjected to an initial chromatographic step (details not specified in public literature) to separate the different Cinatrín congeners.
- Fractions containing **Cinatrín A** are pooled and concentrated under reduced pressure.
- The resulting crude **Cinatrín A** is further purified by preparative High-Performance Liquid Chromatography (HPLC).
  - Column: COSMOSIL 5C<sub>18</sub> (20 x 150mm).
  - Mobile Phase: Acetonitrile and 0.1% trifluoroacetic acid (55:45 v/v).
  - Flow Rate: 8 mL/min.
  - Detection: UV at 210 nm.
  - Retention Time: **Cinatrín A** elutes at approximately 20 minutes under these conditions.
- Fractions containing the purified **Cinatrín A** are collected and evaporated to yield the final product as a colorless, amorphous powder.

**5.3 Structure Elucidation** The structures of the Cinatrin family of compounds were determined using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, along with chemical transformations and X-ray crystallography for Cinatrin C3.[1]

## Biosynthesis of Cinatrin A

The biosynthetic pathway for **Cinatrin A** in *Circinotrichum falcatisporum* has not been fully elucidated in publicly available literature. The precursor is known to be a derivative of pentadecane-1,2,3-tricarboxylic acid, suggesting a polyketide or fatty acid-based synthesis pathway.[1][3] However, the specific genes, enzymatic steps, and regulatory mechanisms involved in the assembly of the unique spiro-γ-dilactone core remain an area for future research. The identification of the biosynthetic gene cluster could enable heterologous expression and yield improvements for this promising natural product.

## Conclusion and Future Directions

**Cinatrin A**, produced by *Circinotrichum falcatisporum*, represents a structurally novel inhibitor of phospholipase A2. Its mechanism of action targets a critical upstream event in the inflammatory cascade, making it an interesting candidate for further investigation in drug discovery programs. While the initial biological data is promising, several areas require further exploration. The moderate potency of **Cinatrin A** suggests that medicinal chemistry efforts to synthesize more potent analogs could be beneficial. Furthermore, elucidation of the biosynthetic pathway could pave the way for synthetic biology approaches to produce **Cinatrin A** and novel derivatives in greater quantities. Finally, comprehensive in vivo studies are necessary to establish the efficacy, safety, and pharmacokinetic profile of **Cinatrin A** as a potential therapeutic agent.

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